Norhyodeoxycholic acid

Description

Contextualization within the Bile Acid Landscape

Bile acids are a family of steroid acids synthesized from cholesterol in the liver. wikipedia.orgeclinpath.comelsevier.es They are characterized by a rigid steroid nucleus and a flexible side chain, rendering them amphipathic molecules capable of emulsifying fats for digestion. eclinpath.comcore.ac.ukresearchgate.net The primary bile acids synthesized in the human liver are cholic acid and chenodeoxycholic acid. wikipedia.orgeclinpath.comguidetopharmacology.org These are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile. wikipedia.orgelsevier.es In the intestine, gut bacteria metabolize primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid. wikipedia.orgeclinpath.com

Table 1: Classification of Representative Bile Acids

| Category | Compound Name | Type | Natural Occurrence |

|---|---|---|---|

| Primary Bile Acids | Cholic acid | C24 Bile Acid | Yes |

| Chenodeoxycholic acid | C24 Bile Acid | Yes | |

| Secondary Bile Acids | Deoxycholic acid | C24 Bile Acid | Yes |

| Lithocholic acid | C24 Bile Acid | Yes | |

| Nor-Bile Acids | Norhyodeoxycholic acid | C23 Bile Acid | No (Synthetic) |

| Norursodeoxycholic acid | C23 Bile Acid | No (Synthetic) | |

| Norcholic acid | C23 Bile Acid | No (Synthetic) |

Historical Perspectives on Bile Acid Structural Modifications in Research

The scientific investigation of bile acids dates back over a century, with significant progress made in the 20th century in elucidating their chemical structures. core.ac.uk Following the correct structural proposal of bile acids in 1932, research shifted towards understanding their metabolism and physiological functions. core.ac.uk A pivotal area of research has been the chemical modification of the natural bile acid scaffold to create analogues with altered physicochemical and biological properties. core.ac.ukresearchgate.net The synthesis of new bile acid analogues helps in understanding structure-activity relationships and in developing compounds that can selectively activate or inhibit bile acid receptors for therapeutic benefit. researchgate.netacs.org

One of the key structural modifications explored has been the shortening of the C-24 aliphatic side chain. researchgate.net Historically, methods like the Barbier-Wieland degradation were used for this purpose, but they were often laborious. researchgate.net In 1988, an efficient procedure was developed for the one-carbon degradation of the side chain of natural bile acids, providing a more rapid method to obtain C23 "nor-" bile acids. researchgate.netcapes.gov.br This advancement facilitated the synthesis of a range of nor-bile acids, including norlithocholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, norcholic acid, and this compound. researchgate.net These synthetic derivatives have become valuable tools in pharmacological and metabolic research. acs.org

Conceptual Framework of Nor-Bile Acids as Shortened Bile Acid Analogues

Nor-bile acids are defined as structural analogues of naturally occurring C24 bile acids in which the side chain has been shortened by one methylene (B1212753) group, resulting in a C23 carboxylic acid. researchgate.netnih.gov This seemingly minor structural change—the shortening of the side chain from five to four carbon atoms—leads to significant alterations in their metabolic fate and physiological properties. nih.govnih.gov

Unlike their natural C24 counterparts, which are efficiently conjugated with taurine or glycine, some C23 nor-bile acids, such as nor-ursodeoxycholic acid, are resistant to this amidation process. nih.govnih.gov Instead, they can undergo alternative metabolic pathways, such as glucuronidation. nih.gov This resistance to amidation and subsequent alternative metabolism prevents their accumulation in the enterohepatic circulation and leads to unique physiological effects, such as inducing a bicarbonate-rich hypercholeresis (an increased secretion of bile). nih.govnih.govnih.gov This process, termed "cholehepatic shunting," is a key feature of certain nor-bile acids and is a central focus of their research. nih.gov The synthesis of these compounds, like this compound, involves the chemical degradation of the side chain of a corresponding natural bile acid. researchgate.net

Overview of this compound's Research Significance

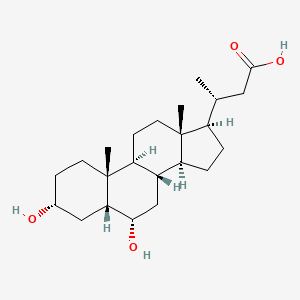

This compound (NHDCA) is a synthetic C23 bile acid, specifically the 3α,6α-dihydroxy derivative of 5β-norcholan-23-oic acid. caymanchem.com It is derived from hyodeoxycholic acid. caymanchem.com The primary research significance of NHDCA lies in its role as a synthetic intermediate and a reference compound in specific analytical applications. caymanchem.com

A key application of this compound is its use as a precursor in the chemical synthesis of other complex molecules. caymanchem.com For instance, it serves as an intermediate in the synthesis of 3β-sulfooxy-7β-hydroxy-24-nor-5-cholen-23-oic acid. caymanchem.com This latter compound is used as an internal standard for the highly sensitive and accurate quantification by mass spectrometry of abnormal Δ5-bile acid conjugates. caymanchem.com These specific bile acid metabolites have been identified in patients with Niemann-Pick disease type C1, a rare genetic disorder. caymanchem.com Therefore, the availability of synthetic standards derived from NHDCA is crucial for diagnostic and research purposes related to this disease. caymanchem.com While much of the therapeutic research on nor-bile acids has focused on compounds like nor-ursodeoxycholic acid for cholestatic liver diseases, the role of this compound remains foundational in providing the chemical tools necessary for such specialized biochemical analysis. nih.govcaymanchem.comelsevier.es

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | (5β)-3α,6α-dihydroxy-24-norcholan-23-oic Acid, NHDCA |

| CAS Number | 77518-23-1 |

| Molecular Formula | C23H38O4 |

| Molecular Weight | 378.553 g/mol |

Data sourced from references caymanchem.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-21(26)27)16-4-5-17-15-12-20(25)19-11-14(24)6-8-23(19,3)18(15)7-9-22(16,17)2/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15+,16-,17+,18+,19+,20+,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAVIUQLFUYWMT-NNUWNQTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Studies of Norhyodeoxycholic Acid

Chemical Synthesis Methodologies for Nor-Bile Acid Derivatives

The synthesis of nor-bile acids, which are bile acids with a side chain shortened by one carbon atom, involves several key chemical strategies. These methods are designed to efficiently modify the structure of naturally occurring bile acids.

One-Carbon Degradation of Natural Bile Acid Side Chains

A primary and efficient method for shortening the side chain of natural C24 bile acids by one carbon is through a specific one-carbon degradation process. researchgate.netnih.gov This procedure serves as a more rapid alternative to the traditional Barbier-Wieland degradation. researchgate.netnih.gov The process involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. researchgate.netnih.gov This reaction leads to the formation of 24-nor-23-nitriles through a "second order" Beckmann rearrangement. researchgate.netnih.gov Subsequent alkaline hydrolysis of these nitrile intermediates yields the corresponding nor-bile acids in high yields. researchgate.netnih.gov This methodology has been successfully applied to synthesize a range of nor-bile acids, including norlithocholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, and norcholic acid, in addition to norhyodeoxycholic acid. researchgate.netnih.gov

Other strategies for the degradation of the C24-carboxylic acid to its lower C23 homologue include photochemical decarboxylation, lead/copper-mediated oxidative decarboxylation, and the aforementioned Barbier-Wieland degradation. durham.ac.uk However, these approaches can have limitations such as the use of hazardous reagents, the need for additional protection and deprotection steps, long reaction times, and the necessity for extensive chromatographic purifications. durham.ac.uk

Application of Beckmann Rearrangement in Nor-Bile Acid Synthesis

The Beckmann rearrangement is a critical step in the efficient synthesis of nor-bile acids from their natural C24 counterparts. nih.gov Specifically, a "second order" Beckmann rearrangement is employed. researchgate.netnih.gov This reaction occurs when formylated bile acids are treated with sodium nitrite in a solution of trifluoroacetic anhydride and trifluoroacetic acid. researchgate.netnih.gov The rearrangement results in the formation of 24-nor-23-nitriles. researchgate.netnih.gov These nitriles are then subjected to alkaline hydrolysis to produce the final nor-bile acid products. researchgate.netnih.gov This approach has proven effective for producing various nor-bile acids, demonstrating its broad applicability in bile acid chemistry. nih.gov

Specific Procedures for this compound Generation

The synthesis of this compound specifically follows the general procedure for one-carbon degradation of the side chain of its parent bile acid, hyodeoxycholic acid. caymanchem.combiomol.comresearchgate.net The process begins with the formylation of hyodeoxycholic acid. The formylated intermediate is then reacted with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a "second order" Beckmann rearrangement, yielding the 24-nor-23-nitrile derivative of hyodeoxycholic acid. The final step is the alkaline hydrolysis of this nitrile, which converts it into this compound. researchgate.netnih.gov This sequence of reactions provides an efficient pathway to obtain this compound for research and other applications. researchgate.net this compound has been utilized as an intermediate in the synthesis of 3β-sulfooxy-7β-hydroxy-24-nor-5-cholen-23-oic acid, which serves as an internal standard for the quantification of certain bile acid conjugates. caymanchem.com

Table 1: Key Reactions in this compound Synthesis

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Hyodeoxycholic acid, Formic acid | Formylation of hydroxyl groups | Formylated hyodeoxycholic acid |

| 2 | Formylated hyodeoxycholic acid, Sodium nitrite, Trifluoroacetic anhydride, Trifluoroacetic acid | "Second order" Beckmann rearrangement | 24-nor-23-nitrile of hyodeoxycholic acid |

| 3 | 24-nor-23-nitrile of hyodeoxycholic acid, Base (e.g., NaOH or KOH) | Alkaline hydrolysis of the nitrile group | This compound |

Development of Modified this compound Analogues for Research

To explore structure-activity relationships and develop tools for biological research, this compound can be chemically modified. These modifications can involve derivatization of its existing functional groups or conjugation with other molecules.

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization techniques targeting its hydroxyl and carboxylic acid functional groups. Common derivatization methods for these groups include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound for gas chromatography (GC) analysis. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.com

Acylation: This involves the reaction of the hydroxyl or amino groups with an acylating agent.

Alkylation: This strategy is often used to form esters from carboxylic acids by replacing the acidic proton with an alkyl group, which reduces polarity and improves chromatographic behavior. libretexts.org

For analysis by high-performance liquid chromatography (HPLC), derivatization often involves attaching a "tag" that imparts a detectable property, such as a chromophore or fluorophore. libretexts.org For instance, p-bromophenacyl bromide can be used to derivatize carboxylic acids, creating strongly UV-absorbing esters. libretexts.org

Synthesis of Conjugated Forms (e.g., Glycine (B1666218), Taurine)

Bile acids in the body are often conjugated with the amino acids glycine or taurine (B1682933), which enhances their solubility and physiological function. nih.govcaymanchem.com The synthesis of these conjugated forms of this compound is a key area of research.

The conjugation process involves forming an amide bond between the carboxylic acid group of this compound and the amino group of glycine or taurine. nih.gov Several methods can be employed for this N-acyl amidation. One efficient approach involves the use of a condensing agent such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or diethyl phosphorocyanidate. rsc.orgnih.gov A simple and efficient method involves mixing the unconjugated bile acid with taurine or a glycinate (B8599266) ester in the presence of diethyl phosphorocyanidate and triethylamine (B128534) at room temperature. nih.gov This reaction typically proceeds quickly and results in high yields of the desired conjugated bile acid. nih.gov Continuous flow processing has also been developed as a scalable method for the synthesis of glycine- and taurine-conjugated bile acids. rsc.org

The ratio of glycine to taurine conjugation can vary between species. mdpi.com The availability of taurine is a key determinant of the extent of taurine conjugation. mdpi.com

Table 2: Common Derivatization and Conjugation Reactions of this compound

| Modification Type | Reagent/Method | Functional Group Targeted | Purpose |

|---|---|---|---|

| Silylation | BSTFA + TMCS | Hydroxyl groups | Increase volatility for GC analysis |

| Alkylation (Esterification) | Alcohol + Acid catalyst | Carboxylic acid | Reduce polarity, improve chromatographic behavior |

| HPLC Tagging | p-Bromophenacyl bromide | Carboxylic acid | Introduce a UV-absorbing chromophore |

| Glycine Conjugation | Glycine ester, Diethyl phosphorocyanidate, Triethylamine | Carboxylic acid | Mimic natural bile acid conjugates |

| Taurine Conjugation | Taurine, Diethyl phosphorocyanidate, Triethylamine | Carboxylic acid | Mimic natural bile acid conjugates |

Creation of Labeled Analogues for Mechanistic Tracing

The elucidation of the metabolic fate, transport mechanisms, and molecular interactions of this compound (NHDCA) relies heavily on the use of labeled analogues. Isotopic labeling, a technique where one or more atoms in a molecule are replaced by their isotopes, provides a powerful tool for tracing the journey of NHDCA through complex biological systems without altering its fundamental chemical properties. scbt.com These labeled molecules act as tracers that can be detected and quantified using sensitive analytical methods, offering profound insights into the biochemical pathways and physiological roles of this synthetic bile acid. symeres.com

The primary isotopes used for labeling organic molecules like NHDCA are stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The choice of isotope depends on the specific research question, the desired analytical technique, and the synthetic feasibility. Labeled compounds are indispensable for a range of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. scbt.comsymeres.comnih.gov

Synthetic Strategies for Isotopic Labeling

The introduction of stable isotopes into the this compound structure can be achieved through two main strategies:

Total Synthesis from Labeled Precursors: This approach involves incorporating commercially available, isotope-containing starting materials into the synthetic pathway of NHDCA. symeres.com For instance, the synthesis of nor-bile acids often starts from natural C24 bile acids, which undergo a one-carbon degradation of the side chain. researchgate.net By using a natural bile acid that has been previously labeled (e.g., through biosynthetic methods in cell culture with labeled nutrients), a labeled version of NHDCA can be produced. researchgate.netnih.gov Similarly, specific labeled reagents can be introduced during key synthetic steps.

Derivatization and Exchange Reactions: This method involves chemically modifying the final NHDCA molecule to introduce a label. The hydroxyl and carboxylic acid functional groups on the NHDCA scaffold are prime targets for derivatization. dojindo.com For example, chemical derivatization with a labeling reagent containing a stable isotope can be employed. nih.gov Deuterium labeling can also be achieved through hydrogen/deuterium exchange reactions, where protons in specific positions of the molecule are swapped for deuterium atoms under specific catalytic conditions. symeres.com

Research Findings in Labeled Bile Acid Synthesis

While specific literature detailing the synthesis of isotopically labeled this compound is sparse, extensive research on other bile acid analogues provides a clear blueprint for the methodologies that can be applied. For example, deuteration experiments have been crucial in providing mechanistic insights into complex chemical transformations during bile acid synthesis. In the synthesis of 12β-methyl-18-nor-chenodeoxycholic acid, deuterium labeling was used to understand the mechanism of a palladium-catalyzed hydrogenation reaction, revealing the formation of various deuterated intermediates and products. acs.org This type of study highlights how labeled analogues serve not only as biological tracers but also as probes for understanding reaction mechanisms. acs.org

Furthermore, various derivatization reagents are available for labeling molecules with functional groups similar to NHDCA for analytical purposes. Reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) are used to label short-chain fatty acids with stable isotopes for accurate quantification by mass spectrometry. nih.gov Fluorescent labeling agents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and 1,2-diamino-4,5-methylenedioxybenzene (DMB) are used to derivatize amines and sialic acids, respectively, to enhance detection in HPLC analysis. dojindo.com These derivatization principles can be readily adapted for NHDCA, using isotopically labeled versions of the reagents to create standards for mass spectrometry-based quantification.

The table below summarizes various labeling approaches and their applications, which are applicable to the study of this compound.

| Labeling Strategy | Isotope(s) Used | Purpose / Application | Analytical Technique |

| Precursor Synthesis | ¹³C, ¹⁵N, ²H | Elucidation of metabolic pathways; Biosynthetic studies. symeres.comnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. symeres.com |

| Deuterium Exchange | ²H (Deuterium) | Mechanistic studies of chemical reactions; Internal standards for MS. symeres.comacs.org | MS, NMR. scbt.comacs.org |

| Chemical Derivatization | ¹³C, ¹⁵N | Creation of stable isotope-labeled internal standards for accurate quantification. nih.gov | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov |

| Fluorescent Derivatization | N/A (Fluorophore) | Enhanced detection and quantification in chromatographic separation. dojindo.com | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. dojindo.com |

The synthesis of labeled analogues, particularly those incorporating stable isotopes like ²H and ¹³C, is fundamental for the mechanistic tracing of this compound. These tools enable researchers to track the absorption, distribution, metabolism, and excretion of the compound, and to quantify its presence in biological samples with high precision and accuracy, thereby clarifying its role in complex biological systems. symeres.comnih.gov

Metabolic Transformations and Bio Dispositions of Norhyodeoxycholic Acid Analogues in Biological Systems

Enzymatic Biotransformation Pathways of Nor-Bile Acids

Once in the gastrointestinal tract, nor-bile acids are subject to enzymatic modifications by the gut microbiota, similar to endogenous bile acids. These transformations significantly alter their structure and biological activity.

In the liver, primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218), which increases their water solubility and prevents passive reabsorption in the proximal small intestine. abdominalkey.comelsevier.es This conjugation is a critical step for establishing an efficient enterohepatic circulation. wikipedia.org However, studies on nor-ursodeoxycholate (nor-UDC), a C23 analogue, have shown that its conjugation is inefficient in the liver. nih.gov The nor-bile acids that are secreted into the intestine, whether conjugated or unconjugated, encounter the gut microbiota.

A crucial metabolic step mediated by intestinal bacteria is deconjugation, the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate. nih.govnih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are broadly expressed in gut bacteria, including species of Lactobacillus, Bacteroides, Clostridium, and Bifidobacterium. mdpi.combiorxiv.org The cleavage of the glycine or taurine moiety is considered a "gatekeeper" step, as unconjugated bile acids are the necessary substrates for subsequent bacterial transformations like dehydroxylation and epimerization. nih.govmbl.or.kr While specific studies on the deconjugation of norhyodeoxycholic acid are limited, the broad substrate specificity of many BSH enzymes suggests they would also act on conjugated nor-bile acids that reach the distal intestine and colon. mdpi.com

Following deconjugation, the steroid nucleus of nor-bile acids can undergo further modifications. The oxidation and epimerization of hydroxyl groups at the C-3, C-7, and C-12 positions are common biotransformations carried out by bacterial hydroxysteroid dehydrogenases (HSDHs). nih.gov Epimerization involves a change in the stereochemical configuration of a hydroxyl group (e.g., from α to β), which proceeds through a stable oxo-bile acid intermediate. nih.gov A well-known example is the bacterial conversion of chenodeoxycholic acid (3α,7α-dihydroxy) into ursodeoxycholic acid (3α,7β-dihydroxy). nih.govmdpi.com It is plausible that nor-bile acids like this compound undergo similar epimerization and oxidation reactions mediated by the gut microbiota.

In the liver, bile acids can undergo phase I metabolism, including hydroxylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes, such as CYP3A4. nih.govnih.gov This process generally converts bile acids into more hydrophilic and less toxic molecules, facilitating their elimination. nih.govnih.gov For example, CYP3A4 is known to hydroxylate chenodeoxycholic acid and the highly toxic lithocholic acid. nih.gov Nor-bile acid analogues are also subject to hepatic biotransformation, with studies on nor-UDC showing the formation of sulfate (B86663) and glucuronide conjugates, which are alternative detoxification pathways. nih.gov

| Transformation | Enzyme Family | Location | Description |

| Deconjugation | Bile Salt Hydrolase (BSH) | Intestine (Bacteria) | Hydrolyzes the amide bond, releasing the free nor-bile acid from its taurine or glycine conjugate. nih.govmdpi.com |

| Epimerization | Hydroxysteroid Dehydrogenase (HSDH) | Intestine (Bacteria) | Reversibly changes the stereochemistry of hydroxyl groups (e.g., 7α to 7β). nih.gov |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Liver | Adds hydroxyl groups to the steroid nucleus, increasing water solubility for detoxification. nih.govnih.gov |

| Sulfation / Glucuronidation | Sulfotransferases / UGTs | Liver | Conjugates nor-bile acids with sulfate or glucuronic acid, aiding in their elimination. nih.gov |

Deconjugation Processes

Enterohepatic Circulation Dynamics of Nor-Bile Acid Analogues

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the body's bile acid pool, conserving it for multiple uses during digestion. youtube.com The shortening of the bile acid side chain, as seen in nor-bile acid analogues, introduces significant changes to this circulatory dynamic.

The intestinal reabsorption of bile acids occurs through two primary mechanisms: active transport and passive diffusion. cambridge.org

Active Transport : This is the principal mechanism for conjugated bile acids and is mediated by the apical sodium-dependent bile acid transporter (ASBT), which is highly expressed in the terminal ileum. nih.govmdpi.com This transporter efficiently reclaims the majority of conjugated bile acids from the intestinal lumen. eclinpath.com

Passive Diffusion : Unconjugated bile acids, being more lipophilic, can be passively absorbed along the entire intestine, including the colon. cambridge.orgeclinpath.com

Nor-bile acids, particularly in their unconjugated form, are more hydrophobic than their C24 counterparts and are poor substrates for the ASBT. jci.org Research suggests that side-chain shortened C23 nor-dihydroxy bile acids are sufficiently hydrophobic to be absorbed by passive diffusion. jci.org This property allows them to be absorbed not only in the small intestine and colon but also by biliary epithelial cells (cholangiocytes) directly from bile, a key feature of their altered circulation. abdominalkey.com

Bile acids returning to the liver via the portal vein are efficiently extracted from the blood by hepatocytes. researchgate.net This uptake is mediated by transporters on the sinusoidal membrane, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) and various organic anion transporting polypeptides (OATPs). researchgate.netbmj.com Once inside the hepatocyte, bile acids are secreted across the canalicular membrane into bile, a process driven by the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2). bmj.comelsevier.es

Studies in animal models have demonstrated that the handling of nor-bile acid analogues by the liver is distinct. The hepatic uptake and subsequent biliary secretion of nor-UDC were found to be slower compared to its conventional C24 analogue, UDC. nih.gov A key feature of some nor-bile acids is their ability to undergo "cholehepatic shunting". In this process, the unconjugated nor-bile acid, which is secreted into the bile canaliculus, is passively reabsorbed by the cholangiocytes lining the bile ducts. abdominalkey.com From the cholangiocyte, it is then effluxed into the peribiliary venous plexus, returning to the sinusoidal blood for another round of uptake by hepatocytes, bypassing the systemic circulation and intestine. abdominalkey.com This cycling induces a bicarbonate-rich hypercholeresis, a flow of bile that is disproportionately large relative to the amount of bile acid secreted. abdominalkey.comjci.org

| Process | Key Transporters | Location | Role in Nor-Bile Acid Analogue Transport |

| Intestinal Absorption | ASBT, Passive Diffusion | Ileum, Colon, Biliary Epithelium | Reduced active transport via ASBT; enhanced passive diffusion across intestinal and biliary epithelia. nih.govjci.org |

| Hepatic Uptake | NTCP, OATPs | Hepatocyte (Sinusoidal) | Slower uptake kinetics compared to C24 bile acids. nih.govbmj.com |

| Hepatic Secretion | BSEP, MRP2 | Hepatocyte (Canalicular) | Secretion into bile, followed by potential reabsorption by cholangiocytes (cholehepatic shunt). abdominalkey.comelsevier.es |

The structural modification of side-chain shortening from a C24 to a C23 "nor-" structure fundamentally decreases the efficiency of the enterohepatic circulation. This reduced efficiency is a composite effect of several factors observed in animal models:

Inefficient Hepatic Conjugation : Nor-bile acids are poor substrates for the enzymes that conjugate bile acids with taurine or glycine, leading to a higher proportion of unconjugated, more hydrophobic species being secreted into bile. nih.gov

Impaired Active Transport : As suboptimal substrates for the ileal ASBT, their active reclamation from the intestine is inefficient. jci.org

Enhanced Passive Diffusion : Their increased lipophilicity facilitates passive, non-carrier-mediated diffusion across biological membranes, including the intestinal and biliary epithelia. abdominalkey.comjci.org

Hepatic Uptake and Secretion Processes

Renal and Fecal Elimination Pathways of Nor-Bile Acids

The elimination of nor-bile acids, which are C23 analogues of conventional C24 bile acids, follows distinct pathways that differ significantly from their naturally occurring counterparts. These differences are primarily dictated by their structural modifications, particularly the shortened side chain, which alters their subsequent metabolic conjugation and transport. The primary routes of elimination for these compounds are through renal (urinary) and fecal excretion, with the balance between these two pathways being heavily influenced by the specific type of nor-bile acid and the metabolic transformations it undergoes.

Research into the disposition of nor-bile acids has revealed that their resistance to the typical N-acyl amidation with taurine or glycine is a key determinant of their metabolic fate. Instead of amidation, nor-bile acids are often substrates for alternative conjugation pathways such as glucuronidation and sulfation. These conjugations increase the water solubility of the compounds, facilitating their excretion from the body. wjgnet.comoup.com

Detailed Research Findings

Studies focusing on specific nor-bile acid analogues provide insight into their differential elimination patterns.

Nor-Ursodeoxycholic Acid (norUDCA): In humans, norUDCA exhibits a unique elimination profile characterized by significant contributions from both renal and biliary/fecal routes. A study involving human volunteers demonstrated that after administration, norUDCA was excreted in approximately equal measure in both bile and urine. researchgate.net This is a stark contrast to most endogenous bile acids, which are predominantly eliminated via the feces. drugbank.com

The primary metabolic transformation facilitating this dual elimination pathway is the C-23 ester glucuronidation of norUDCA in the liver. wjgnet.comresearchgate.net This glucuronide metabolite is then subject to considerable renal elimination. wjgnet.com The efflux of norUDCA glucuronide from the hepatocyte into the bloodstream, likely mediated by transporters from the multidrug resistance-associated protein (MRP) family, allows for its subsequent filtration and excretion by the kidneys. wjgnet.comkarger.com This process of cholehepatic shunting, where the compound is reabsorbed from the bile ducts and can re-enter the systemic circulation for renal clearance, is a key feature of norUDCA's disposition. karger.comnih.gov

Norcholic Acid: In contrast to the dual elimination pathway of norUDCA, studies in rats suggest that norcholic acid is primarily eliminated via the fecal route. Research indicates that norcholic acid is efficiently absorbed from the intestine and subsequently excreted into the bile, with minimal excretion into the urine. medchemexpress.com One study reported that approximately 40% of an administered dose of norcholic acid was recovered in the feces of rats within the first 24 hours, highlighting the prominence of this pathway. medchemexpress.com In rats, norcholic acid appeared in the bile predominantly as the unconjugated bile acid, unlike its C24 counterpart which is secreted as a taurine conjugate. capes.gov.br

The Role of Sulfation in Renal Excretion: For bile acids in general, sulfation is a critical detoxification pathway that significantly enhances renal elimination. oup.comoup.com The renal clearance of sulfated bile salts can be 20 to 200 times greater than that of their corresponding unsulfated forms. nih.gov This is particularly important in cholestatic conditions where the primary biliary excretion route is impaired. oup.com The increased water solubility of sulfated conjugates reduces their tubular reabsorption in the kidneys, thereby promoting their urinary excretion. nih.govnih.gov While specific quantitative data for sulfated nor-bile acids is limited, this general principle suggests that sulfation, like glucuronidation, can shift the elimination of nor-bile acid metabolites towards the renal pathway. oup.comkarger.com

Data on Elimination Pathways of Nor-Bile Acids

The following tables summarize the available quantitative and qualitative data on the elimination of specific nor-bile acids from research studies.

| Compound | Species | Primary Metabolic Pathway | Excretion Route | Findings | Citation |

|---|---|---|---|---|---|

| Nor-Ursodeoxycholic Acid (norUDCA) | Human | C-23 Ester Glucuronidation | Biliary/Fecal and Renal | Administered dose was excreted in approximately equal amounts in bile and urine. | researchgate.net |

| Compound | Species | Primary Excretion Route | Quantitative Data | Citation |

|---|---|---|---|---|

| Norcholic Acid | Rat | Fecal | ~40% of administered dose recovered in feces within 24 hours. Minimal urinary excretion noted. | medchemexpress.com |

Cellular and Molecular Transport Mechanisms of Norhyodeoxycholic Acid Analogues

Interactions with Bile Acid Transporters in the Enterohepatic System

The enterohepatic circulation of bile acids is a highly efficient process mediated by a series of transporters located on the apical and basolateral membranes of hepatocytes and enterocytes. abdominalkey.com Norhyodeoxycholic acid analogues interact with these transporters, but often in a manner distinct from endogenous bile acids.

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is primarily located in the terminal ileum and is responsible for the active reabsorption of the vast majority of bile acids from the intestine. knowcholestaticliverdisease.commdpi.com It is also expressed on the apical membrane of cholangiocytes, where it can mediate bile acid uptake from the bile. taylorfrancis.com

However, studies on the norUDCA analogue have revealed that ASBT appears to be dispensable for its primary choleretic (bile-flow stimulating) effects. jci.orgnih.govnih.gov Research using mouse models demonstrated that norUDCA's ability to stimulate a bicarbonate-rich bile flow was not hindered in mice lacking the ASBT gene (Asbt−/−) or in wild-type mice where ASBT was blocked with an inhibitor. nih.govbiorxiv.org This suggests that the major pathway for intestinal absorption and the subsequent therapeutic action of norUDCA does not strictly depend on this key bile acid transporter. nih.govnih.gov This ASBT-independent action is a significant departure from typical bile acids, whose enterohepatic circulation is heavily reliant on ASBT-mediated uptake. nih.gov

The Organic Solute Transporter alpha/beta (OSTα/OSTβ) is a heterodimeric protein complex essential for the efflux of bile acids from enterocytes into the portal blood circulation. creative-biolabs.comsolvobiotech.com Localized to the basolateral membrane of epithelial cells in the ileum, liver, and kidney, it functions as a bidirectional, facilitated diffusion transporter. nih.govcreative-biolabs.comsolvobiotech.com

Similar to the findings with ASBT, research indicates that OSTα is also not required for the choleretic actions of orally administered norUDCA. jci.orgnih.govbiorxiv.org Studies in mice deficient in both OSTα and ASBT showed that norUDCA still produced a significant increase in bile flow and bicarbonate secretion. nih.gov While OSTα/OSTβ is crucial for the basolateral efflux of typical bile acids reabsorbed by ASBT, norUDCA appears to utilize alternative pathways for its movement out of epithelial cells. nih.govsolvobiotech.com It has been proposed that OSTα/OSTβ may be involved in the export of bile acids that are taken up across the apical membrane via passive diffusion. nih.govsolvobiotech.com

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), or SLC10A1, is a transporter located almost exclusively on the basolateral (sinusoidal) membrane of hepatocytes. nih.govoncotarget.com It plays a critical role in the enterohepatic circulation by mediating the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, a crucial first step for their subsequent secretion into bile. sci-hub.sewikipedia.orgjci.org

While direct transport studies on this compound are limited, investigations into its analogue norUDCA have shown that it is not significantly transported by NTCP. nih.gov This finding suggests that the hepatic uptake of norUDCA is not primarily mediated by this major bile acid uptake transporter, which contrasts with many endogenous bile acids like taurocholate. nih.govbiorxiv.org This relative resistance to NTCP-mediated uptake may contribute to the unique pharmacokinetic profile of norUDCA. nih.gov Despite this, administration of norUDCA in mice has been shown to modestly increase the expression of the NTCP gene (Slc10a1). jci.orgjci.org

The Bile Salt Export Pump (BSEP), or ABCB11, is an ATP-dependent efflux pump located on the canalicular (apical) membrane of hepatocytes. knowcholestaticliverdisease.comsolvobiotech.com Its primary function is to secrete monovalent conjugated bile salts from the hepatocyte into the bile canaliculi, which is the rate-limiting step in bile secretion. mdpi.comnih.govsolvobiotech.com BSEP's function is vital for maintaining bile flow and protecting hepatocytes from the cytotoxic accumulation of bile acids. knowcholestaticliverdisease.comnih.gov

The secretion of this compound analogues into bile is a necessary step for their therapeutic action. Although specific studies detailing the direct interaction between this compound and BSEP are not extensively covered, it is understood that bile acid analogues intended to function within the biliary system must be substrates for canalicular export pumps. BSEP is the main transporter for this process. mdpi.comsci-hub.se Research in mice has shown that norUDCA administration can modestly increase the expression of the BSEP gene (Abcb11), suggesting a potential adaptive response to handle the transport of this analogue into the bile. jci.orgjci.org

The Solute Carrier (SLC) superfamily is one of the largest groups of membrane transport proteins, encompassing over 400 members in 66 families that transport a vast array of substances, including bile acids, ions, and organic molecules. wikipedia.orgnih.govguidetopharmacology.org Beyond the well-defined roles of ASBT (SLC10A2) and NTCP (SLC10A1), other SLC transporters are implicated in the disposition of bile acid analogues.

Studies with norUDCA have shown that members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family, specifically OATP1a/1b, are also dispensable for its choleretic effects. jci.orgnih.govnih.gov This was confirmed in studies where OATP1a/1b-deficient mice still exhibited a potent bicarbonate-rich choleresis when treated with norUDCA. biorxiv.org Furthermore, in-vitro experiments failed to detect significant transport of norUDCA by human liver transporters OATP1B1, OATP1B3, or OATP2B1. nih.govjci.org However, norUDCA treatment in mice does induce the expression of other transporters, including Slco1a4 (OATP1a4) and Multidrug Resistance-Associated Protein 3 (Mrp3 or Abcc3), which may serve as alternative pathways for its transport. jci.orgnih.govcore.ac.uk

Bile Salt Export Pump (BSEP) Secretion

Passive Diffusion and Non-Ionic Permeation Across Biological Membranes

Passive diffusion is a fundamental mechanism where molecules move across a biological membrane without the aid of a transporter protein, driven by a concentration gradient. msdmanuals.comlibretexts.org This process is most efficient for small, lipid-soluble (lipophilic) molecules that can readily dissolve in and move through the lipid bilayer of the cell membrane. msdmanuals.com For weak acids like bile acids, the rate of passive diffusion is highly dependent on the molecule's ionization state, which is governed by its pKa and the pH of the surrounding environment. msdmanuals.com The un-ionized (protonated) form is more lipid-soluble and diffuses more readily across membranes. msdmanuals.com

This compound analogues like norUDCA are structurally modified, which impacts their transport properties. NorUDCA is relatively resistant to amidation (conjugation with taurine (B1682933) or glycine). nih.govkarger.com This property is crucial because the unconjugated, protonated form of the bile acid is more lipophilic and can be absorbed via passive non-ionic diffusion across the cholangiocyte membrane within the bile ducts. karger.comnih.gov This process is a key component of the "cholehepatic shunting" mechanism, where the unconjugated bile acid is reabsorbed from the bile into cholangiocytes, returns to the liver via the periductular capillary plexus, and is re-secreted by hepatocytes. karger.comresearchgate.net This shunting allows the compound to be enriched in the liver and repeatedly target the bile ducts. karger.comresearchgate.net

The ability to undergo passive diffusion is a defining feature of norUDCA's mechanism of action, distinguishing it from endogenous bile acids that are efficiently conjugated and primarily rely on active transport for their circulation. karger.comnih.gov

Interactive Data Tables

Table 1: Overview of Transporter Interactions with this compound Analogues (norUDCA)

| Transporter | Gene Name (Human/Mouse) | Location | Primary Function | Interaction with norUDCA | Citation |

| ASBT | SLC10A2 / Slc10a2 | Apical membrane (ileal enterocytes, cholangiocytes) | Na+-dependent reabsorption of bile acids from intestine/bile | Dispensable for choleretic effect; not required for absorption. | jci.orgnih.govnih.govbiorxiv.org |

| OSTα/OSTβ | SLC51A, SLC51B / Slc51a, Slc51b | Basolateral membrane (enterocytes, hepatocytes, kidney) | Efflux of bile acids from cells into blood | Dispensable for choleretic effect. | jci.orgnih.govbiorxiv.org |

| NTCP | SLC10A1 / Slc10a1 | Basolateral membrane (hepatocytes) | Na+-dependent uptake of conjugated bile acids into liver | Not a significant substrate for uptake; expression is modestly increased. | jci.orgnih.govjci.org |

| BSEP | ABCB11 / Abcb11 | Canalicular membrane (hepatocytes) | ATP-dependent secretion of bile salts into bile | Presumed substrate for biliary secretion; expression is modestly increased. | mdpi.comjci.orgjci.org |

| OATPs | SLCO family / Slco family | Basolateral membrane (hepatocytes) | Uptake of organic anions, including some bile acids | OATP1a/1b are dispensable for choleretic effect; not a substrate for human OATP1B1, 1B3, 2B1. | jci.orgnih.govnih.govjci.org |

Molecular Interactions and Receptor Mediated Signaling of Norhyodeoxycholic Acid Analogues

Nuclear Receptor Modulation by Nor-Bile Acids

Nor-bile acids, including norhyodeoxycholic acid (norHDCA), modulate several nuclear receptors that are pivotal in regulating the synthesis, transport, and metabolism of bile acids, lipids, and glucose. mdpi.com

Farnesoid X Receptor (FXR) Agonism/Antagonism and Transcriptional Regulation

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the principal sensor for bile acids. targetmol.comnih.govmdpi.com Upon activation by an agonist ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). targetmol.comuniprot.org This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. uniprot.orgplos.org

The potency of activation by natural bile acids varies, with chenodeoxycholic acid (CDCA) being the most potent endogenous FXR agonist, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA). ijbs.comnih.gov Synthetic agonists like GW4064 and obeticholic acid are also powerful activators of FXR. targetmol.complos.org However, not all bile acid derivatives act as agonists. Research has identified this compound as a weak FXR antagonist, with a reported half-maximal inhibitory concentration (IC50) of 28 μM. This antagonistic activity means that norHDCA can compete with activating ligands but does not initiate the conformational changes required for full receptor activation and subsequent gene regulation. This distinguishes it from many other bile acids and suggests a different functional role in FXR signaling pathways.

Table 1: Comparative Activity of Bile Acids on Farnesoid X Receptor (FXR)

| Compound | Receptor | Activity | Potency (EC50/IC50) |

|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | FXR | Agonist | ~10-17 μM nih.govnih.gov |

| Cholic acid (CA) | FXR | Weak Agonist | ~600 μM nih.gov |

| Deoxycholic acid (DCA) | FXR | Agonist | EC50 = 19.0 μM nih.gov |

| Lithocholic acid (LCA) | FXR | Agonist | - |

| This compound | FXR | Antagonist | IC50 = 28 μM |

| GW4064 (Synthetic) | FXR | Agonist | EC50 = 65 nM targetmol.com |

Small Heterodimer Partner (SHP) Induction and Downstream Effects

A primary consequence of FXR agonism is the potent induction of the Small Heterodimer Partner (SHP, also known as NR0B2). jci.orgnih.gov SHP is an atypical nuclear receptor that lacks a conventional DNA-binding domain. oup.com Its main function is to act as a transcriptional corepressor for other nuclear receptors. nih.gov The activation of the FXR/RXR heterodimer leads to direct binding to an FXRE on the SHP gene promoter, significantly increasing SHP expression.

Once induced, SHP orchestrates a negative feedback loop to control bile acid synthesis. ahajournals.orgahajournals.org It achieves this by inhibiting the transcriptional activity of key nuclear receptors responsible for the expression of bile acid synthetic enzymes. jci.orgahajournals.orgmdpi.com Given that this compound acts as an FXR antagonist, it would not be expected to induce SHP expression. By preventing FXR activation, norHDCA would consequently block the induction of SHP, thereby interrupting this critical downstream signaling cascade. This lack of SHP induction means the downstream repressive effects on other nuclear receptors would not occur.

Liver Receptor Homolog 1 (LRH-1) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Pathways

Liver Receptor Homolog 1 (LRH-1, or NR5A2) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α, or NR2A1) are crucial transcriptional activators for genes involved in bile acid synthesis, particularly CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway. ahajournals.orgahajournals.orgmdpi.comthieme-connect.com Both LRH-1 and HNF4α bind to the promoters of these genes and drive their expression. ahajournals.orgjci.org

The FXR-induced corepressor SHP directly interacts with both LRH-1 and HNF4α, inhibiting their ability to transactivate target genes. ahajournals.orgahajournals.orgcaldic.comresearchgate.net This SHP-mediated inhibition is the central mechanism by which FXR activation leads to the suppression of bile acid synthesis. ahajournals.orgmdpi.com As an FXR antagonist, this compound would prevent SHP induction, thereby leaving the transcriptional activity of LRH-1 and HNF4α unchecked by this pathway. This would theoretically lead to continued or unabated expression of genes like CYP7A1. HNF4α itself is a master regulator of many hepatic genes involved in fat and bile acid metabolism. mdpi.comsdbonline.org Its activity can be modulated by various signaling pathways, and its interaction with FXR and SHP is a key regulatory node. thieme-connect.comnih.gov

Table 2: Key Genes in the FXR-SHP Signaling Cascade

| Gene | Function | Regulation by FXR Agonism | Consequence of NorHDCA (FXR Antagonist) |

|---|---|---|---|

| NR0B2 (SHP) | Transcriptional Corepressor | Upregulated jci.orgnih.gov | No induction |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulated (via SHP) ahajournals.orgmdpi.com | Repression is lifted |

| CYP8B1 | Controls hydrophobicity of bile acid pool | Downregulated (via SHP) ahajournals.org | Repression is lifted |

| ABCB11 (BSEP) | Bile salt export pump | Upregulated uniprot.org | Upregulation does not occur |

| SLC10A1 (NTCP) | Hepatic uptake of bile acids | Downregulated (via SHP) ahajournals.org | Repression is lifted |

Ligand Recognition and Binding Dynamics

The interaction between a bile acid and the ligand-binding domain (LBD) of FXR is highly specific and determines the functional outcome (agonism vs. antagonism). mdpi.com FXR binds to DNA as a heterodimer with RXR. uniprot.org The binding of an agonist ligand like CDCA induces a conformational change in the FXR LBD, which facilitates the dissociation of corepressors and the recruitment of coactivators, leading to transcriptional activation. nih.gov

The structure-activity relationship for FXR ligands has been extensively studied. The orientation and type of hydroxyl groups on the steroid nucleus, as well as the structure of the side chain, are critical. acs.org For instance, bulky substituents at the beta-position of the steroid scaffold can diminish the ability of the compound to activate FXR. nih.govresearchgate.net The unique structure of nor-bile acids, characterized by a shortened C23 side chain, alters their interaction with the LBD. This structural change is likely responsible for the antagonistic properties of this compound, preventing the receptor from adopting a transcriptionally active conformation.

G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Activation and Signaling

Distinct from the nuclear receptors, GPBAR1 (also known as TGR5) is a G protein-coupled receptor located on the cell membrane. wgtn.ac.nzoatext.com It is expressed in various tissues and cell types, including macrophages, intestinal L-cells, and cholangiocytes. oatext.comnih.govaai.org TGR5 activation by bile acids does not directly regulate gene transcription but initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). mdpi.commdpi.com

The ligand preference of TGR5 differs significantly from that of FXR. Secondary bile acids, particularly lithocholic acid (LCA) and deoxycholic acid (DCA), are the most potent endogenous TGR5 agonists. nih.govmdpi.com In contrast, primary bile acids like CDCA and CA are less potent activators. mdpi.commdpi.com The development of synthetic nor-bile acid analogues has yielded compounds that are potent and selective TGR5 agonists with no activity at the FXR, demonstrating that the two receptors can be targeted independently. wgtn.ac.nz While the specific activity of this compound on TGR5 is not detailed in the available literature, the study of its analogues suggests that the nor-scaffold is amenable to creating TGR5-selective ligands. wgtn.ac.nzacs.org TGR5 signaling has been linked to the regulation of inflammation, energy expenditure, and the secretion of glucagon-like peptide-1 (GLP-1). nih.govahajournals.orgnih.gov

Cross-Talk with Other Signaling Pathways

This compound and its analogues engage in complex cross-talk with several intracellular signaling pathways, extending their influence beyond the primary bile acid receptors. This interaction modulates fundamental cellular processes, including proliferation, inflammation, and apoptosis. The following sections detail the interplay with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), Cyclic Adenosine (B11128) Monophosphate (cAMP), and STAT3 signaling cascades.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that transduces extracellular signals to intracellular targets, regulating a wide array of cellular functions. nih.govfrontiersin.org The cascade typically involves a series of protein kinase activations, from MAP3K (e.g., Raf) to MAP2K (MEK1/2) and finally to MAPK (ERK1/2). nih.govcellsignal.com Bile acid analogues can significantly modulate this pathway, often in a context-dependent manner, leading to either cell survival or apoptosis.

Research has demonstrated that Hyodeoxycholic acid (HDCA), a significant analogue of this compound, exerts protective effects on intestinal tissue by inhibiting the activation of the MAPK signaling pathway, an action mediated through the Takeda G protein-coupled receptor 5 (TGR5) and dependent on the STAT3 signaling pathway. researcher.liferesearchgate.net This suggests a hierarchical signaling cascade where TGR5 activation by HDCA initiates a cross-talk that ultimately dampens MAPK activity.

Other bile acid analogues exhibit varied interactions with the ERK1/2 pathway. For instance, Tauroursodeoxycholic acid (TUDCA) has been shown to protect hepatocytes from apoptosis induced by other bile acids, such as glycochenodeoxycholic acid (GCDCA), by activating both the p38 MAPK and the ERK1/2 survival pathways. rug.nl Inhibition of the ERK1/2 MAPK pathway significantly negated the protective effects of TUDCA. rug.nl In contrast, Ursodeoxycholic acid (UDCA) was found to have a pro-apoptotic role in gastric cancer cells by enhancing the phosphorylation of MEK1/2 and ERK1/2. spandidos-publications.com Similarly, the secondary bile acid Deoxycholic acid (DCA) can induce the expression of cyclooxygenase-2 (COX-2) through the activation of ERK1/2 and p38-MAPK in esophageal cancer cells. nih.gov Furthermore, bile acids like glycochenodeoxycholate (G-CDCA) may contribute to the progression of liver cancer by activating STAT3 through the MAPK-ERK1/2 pathway. spandidos-publications.com

The differential regulation of the ERK pathway is highlighted by the opposing effects of DCA and UDCA in colon cancer. sci-hub.se These findings underscore the complexity of bile acid signaling, where structurally similar molecules can trigger divergent downstream effects on the MAPK/ERK cascade, influencing cell fate.

| Compound/Analogue | Effect on MAPK/ERK1/2 Pathway | Mediating Receptor/Pathway | Cell/Tissue Type | Research Finding |

| Hyodeoxycholic acid (HDCA) | Inhibition of activation | TGR5, STAT3 | Intestinal Tissue (Mouse, Pig) | Protects against intestinal injury by suppressing MAPK activation. researcher.liferesearchgate.net |

| Tauroursodeoxycholic acid (TUDCA) | Activation | - | Hepatocytes (Rat) | Protects against apoptosis by activating ERK1/2 and p38 MAPK. rug.nl |

| Ursodeoxycholic acid (UDCA) | Activation (Pro-apoptotic) | - | Gastric Cancer Cells (SNU601) | Enhances phosphorylation of MEK1/2 and ERK1/2, leading to apoptosis. spandidos-publications.com |

| Deoxycholic acid (DCA) | Activation | - | Esophageal Cancer Cells (SKGT-4) | Induces COX-2 expression via Erk1/2 and p38-MAPK. nih.gov |

| Glycochenodeoxycholic acid (G-CDCA) | Activation | - | Liver Cancer | May activate STAT3 phosphorylation via the MAPK-ERK1/2 pathway. spandidos-publications.com |

Cyclic Adenosine Monophosphate (cAMP)-mediated Mechanisms

A primary mechanism through which this compound analogues intersect with other signaling pathways is via the TGR5 receptor, which is coupled to Gαs proteins. nih.govmdpi.com Activation of TGR5 by its ligands initiates a cascade that stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). mdpi.comfrontiersin.org This elevation in cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA) and the Exchange Protein directly activated by cAMP (Epac). nih.govfrontiersin.orgfrontiersin.org

Studies using specific TGR5 agonists, such as the synthetic analogue INT-777 and natural ligands like lithocholic acid (LCA), have confirmed this pathway. Activation of TGR5 by these molecules leads to increased cAMP production. frontiersin.orgnih.gov This TGR5-cAMP-PKA signaling axis has been implicated in a variety of physiological responses. For example, in inner medullary collecting duct cells, TGR5 activation induces the expression and trafficking of aquaporin-2 (AQP2) via the cAMP-PKA pathway, playing a role in regulating water homeostasis. nih.gov

In gastric smooth muscle cells, the TGR5-selective ligand oleanolic acid was shown to activate Gαs, increase cAMP levels, and cause muscle relaxation. nih.gov This relaxation is mediated through both PKA-dependent phosphorylation of RhoA and Epac-dependent mechanisms, which collectively inhibit the RhoA/Rho kinase pathway. nih.gov Furthermore, the TGR5/cAMP/PKA/CREB (cAMP response element-binding protein) axis has been identified as a key pathway in microglia, where it exerts anti-inflammatory effects and may play a role in modulating anxiety. frontiersin.org

| TGR5 Ligand | Effect | Downstream Pathway | Cell/Tissue Type | Research Finding |

| Lithocholic acid (LCA), INT-777 | Increased cAMP | cAMP-PKA | Inner Medullary Collecting Duct (Rat) | Induces AQP2 expression and trafficking. nih.gov |

| Oleanolic acid (OA) | Increased cAMP | cAMP/PKA and cAMP/Epac | Gastric Smooth Muscle (Mouse) | Mediates muscle relaxation by inhibiting the RhoA/Rho kinase pathway. nih.gov |

| INT-777 | Increased cAMP | cAMP/PKA/CREB | Microglia | Promotes phosphorylation of CREB, exerting an anti-inflammatory effect. frontiersin.org |

STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and inflammation. mdpi.com Its activity is tightly regulated by phosphorylation, primarily at tyrosine 705 (Y705) and serine 727 (S727), often downstream of cytokine receptors and the Janus kinase (JAK) family. spandidos-publications.comnih.gov Bile acid analogues can modulate STAT3 phosphorylation through various mechanisms, leading to either pro- or anti-tumorigenic outcomes.

Research has shown that Hyodeoxycholic acid (HDCA) inhibits the activation of STAT3, which in turn suppresses the NF-κB and MAPK signaling pathways. researcher.life This entire cascade is initiated by the binding of HDCA to the TGR5 receptor, indicating that TGR5 can act as a negative regulator of STAT3 phosphorylation in certain contexts. researcher.liferesearchgate.net

In contrast, other bile acids can promote STAT3 activation. Deoxycholic acid (DCA) has been shown to facilitate STAT3 phosphorylation and nuclear accumulation in gastric epithelial cells, contributing to intestinal metaplasia. nih.gov Similarly, Glycochenodeoxycholic acid (G-CDCA) can stimulate the phosphorylation of STAT3 at the Ser727 site, which is important for cell survival in liver cancer. spandidos-publications.com The activation of STAT3 by bile acids can also be indirect. For instance, elevated bile acids can stimulate the JAK/STAT3 signaling pathway, which then influences the expression of other regulatory factors. nih.gov

Conversely, some bile acid analogues are being explored for their ability to inhibit STAT3. Ursodeoxycholic acid (UDCA) has been found to reduce the phosphorylation of STAT3. mdpi.comacs.org The semi-synthetic FXR agonist Obeticholic acid (OCA) has demonstrated the ability to regulate the SOCS3/JAK2/STAT3 signaling axis, which can alleviate the progression of NASH-associated liver cancer, and has also been shown to suppress the IL-6/STAT3 signaling pathway. spandidos-publications.com These findings highlight STAT3 as a critical node in the signaling network of bile acid analogues, with the specific effect being highly dependent on the particular analogue and the cellular environment.

| Compound/Analogue | Effect on STAT3 Phosphorylation | Mediating Receptor/Pathway | Cell/Tissue Type | Research Finding |

| Hyodeoxycholic acid (HDCA) | Inhibition | TGR5 | Intestinal Tissue (Mouse, Pig) | Suppresses STAT3 activation, leading to inhibition of NF-κB and MAPK pathways. researcher.liferesearchgate.net |

| Ursodeoxycholic acid (UDCA) | Inhibition | - | Hepatocellular Carcinoma, various | Reduces STAT3 phosphorylation. mdpi.comacs.org |

| Obeticholic acid (OCA) | Inhibition/Regulation | FXR, SOCS3/JAK2, IL-6 | Liver | Regulates the SOCS3/JAK2/STAT3 axis and suppresses the IL-6/STAT3 pathway. spandidos-publications.com |

| Deoxycholic acid (DCA) | Activation | TGR5 | Gastric Epithelial Cells | Promotes STAT3 phosphorylation and nuclear accumulation. nih.gov |

| Glycochenodeoxycholic acid (G-CDCA) | Activation (Ser727) | MAPK-ERK1/2 | Liver Cancer | Stimulates phosphorylation at the Ser727 site. spandidos-publications.com |

Mechanistic Research on Metabolic Homeostasis and Norhyodeoxycholic Acid Analogues

Hepatic Glucose Production Modulation in Animal Models

Research into the effects of norhyodeoxycholic acid analogues on hepatic glucose production has primarily utilized animal models of metabolic disease. Studies on related bile acid compounds provide insights into the potential mechanisms by which this compound might influence glucose metabolism.

For instance, studies in mouse models have demonstrated that different bile acid subtypes can have opposing effects on glucose regulation. While hydrophilic bile acids like ursodeoxycholic acid have been shown to improve glucose regulation, the hydrophobic bile acid deoxycholic acid (DCA) has been observed to impair it. In a study where C57BL/6J mice were fed a high-fat diet supplemented with DCA, the animals exhibited impaired glucose tolerance. plos.org This was associated with decreased hepatic insulin (B600854) signaling and increased signaling related to endoplasmic reticulum stress, suggesting that an increase in the hydrophobicity of the circulating bile acid pool can negatively impact hepatic glucose homeostasis. plos.org

Conversely, research on 24-nor-ursodeoxycholic acid (norUDCA), a C-23 side-chain shortened analogue of ursodeoxycholic acid, has shown beneficial effects on liver health in preclinical models. In a mouse model of α-1-antitrypsin deficiency, norUDCA was found to be therapeutic. karger.com Furthermore, in mice with hepatocyte-specific genetic modifications that lead to steatohepatitis, norUDCA was able to reverse the condition. karger.com While not a direct measure of hepatic glucose production, the restoration of liver health and function in these models suggests a potential for nor-bile acids to positively influence metabolic processes within the liver.

The table below summarizes findings on the effects of bile acid analogues on glucose regulation in animal models.

| Bile Acid Analogue | Animal Model | Key Findings on Glucose Homeostasis | Reference |

| Deoxycholic acid (DCA) | C57BL/6J mice on high-fat diet | Impaired glucose tolerance, decreased hepatic insulin signaling. | plos.org |

| 24-nor-ursodeoxycholic acid (norUDCA) | Mouse models of liver disease | Reverses steatohepatitis, restores liver regeneration capacity. | karger.com |

Role in Glucose Homeostasis Regulation via Receptor Activation

Bile acids are now recognized as signaling molecules that regulate glucose homeostasis largely through the activation of specific receptors, namely the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). bioscientifica.comelsevier.eswjgnet.com Analogues of this compound have been investigated for their activity at these receptors, providing a framework for understanding its potential role.

Hyodeoxycholic acid (HDCA), a 6α-hydroxylated bile acid, has been shown to improve glucose homeostasis by regulating both TGR5 and FXR. nih.gov Research indicates that HDCA stimulates TGR5 signaling, which in turn can increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with beneficial effects on glucose metabolism. ethz.ch In studies with mice on a western-style diet, dietary fiber supplementation was found to increase the production of 6α-hydroxylated bile acids like HDCA by the gut microbiota. ethz.ch This enrichment led to the activation of the TGR5-GLP-1 receptor axis, resulting in improved body weight and glucose metabolism. ethz.ch The beneficial effects were absent in TGR5 knockout mice, confirming the receptor's critical role. ethz.ch

FXR, a nuclear receptor highly expressed in the liver and intestine, is another key target. oaepublish.com Activation of FXR regulates the expression of genes involved in both bile acid and glucose metabolism. elsevier.es Some bile acids, like chenodeoxycholic acid, are potent FXR agonists, while others can act as antagonists. oaepublish.comnih.gov Nor-ursodeoxycholic acid (nor-UDCA) has been identified as a derivative of cholic acid and is considered a ligand for FXR, suggesting that nor-bile acids can modulate this receptor's activity. google.com The interplay between FXR and TGR5 activation is complex; for example, a dual agonist for both receptors, INT-767, has been shown to improve insulin sensitivity and reduce inflammation. plos.org

The table below details the receptor-mediated effects of this compound analogues on pathways related to glucose homeostasis.

| Receptor | Analogue Studied | Effect on Receptor | Downstream Effect on Glucose Homeostasis | Reference |

| TGR5 | Hyodeoxycholic acid (HDCA) | Agonist | Stimulates GLP-1 secretion, improves glucose metabolism. | nih.govethz.ch |

| FXR | Hyodeoxycholic acid (HDCA) | Antagonist | Contributes to improved metabolic profile in MS rats. | nih.gov |

| FXR | Nor-ursodeoxycholic acid (norUDCA) | Ligand | Implicated in the regulation of bile acid, lipid, and glucose homeostasis. | google.com |

| TGR5/FXR | INT-767 (Dual Agonist) | Agonist | Improves insulin sensitivity, reduces inflammation. | plos.org |

Influence on Endogenous Bile Acid Synthesis and Pool Size

In a rat model of metabolic syndrome, treatment with hyodeoxycholic acid (HDCA) was found to influence the expression of genes related to primary bile acid synthesis, including Cyp7a1 and Cyp7b1. nih.gov The study indicated that HDCA treatment led to significant changes in the serum bile acid profile, suggesting an alteration of endogenous synthesis. nih.gov This effect was partly attributed to HDCA's role as an FXR antagonist, which would counter the feedback inhibition and potentially alter the composition of the bile acid pool. nih.gov

The gut microbiota also plays a crucial role in determining the size and composition of the bile acid pool. e-dmj.orgnih.gov Bacteria in the gut perform transformations on primary bile acids, converting them to secondary bile acids and thus diversifying the pool. caymanchem.com Conditions that alter the gut microbiota can, in turn, change the bile acid pool's size and composition. nih.gov For example, it has been shown that the gut microbiota influences host energy metabolism, and this interaction is significantly linked to bile acid signaling. e-dmj.org

The table below summarizes the observed effects of this compound analogues on the regulation of bile acid synthesis.

| Analogue | Model System | Effect on Synthesis Genes | Impact on Bile Acid Pool | Reference |

| Hyodeoxycholic acid (HDCA) | Rat model of metabolic syndrome | Influenced expression of Cyp7a1 and Cyp7b1. | Altered serum bile acid profile. | nih.gov |

| General Bile Acids (via FXR) | In vitro / In vivo models | FXR activation represses CYP7A1 transcription. | Negative feedback control on synthesis. | nih.govnih.govmdpi.com |

Interplay with Gut Microbiota and Bile Acid Pool Composition

The relationship between the gut microbiota and bile acids is bidirectional and essential for metabolic homeostasis. nih.gov The gut microbiome metabolizes primary bile acids synthesized in the liver into a diverse array of secondary bile acids, thereby shaping the composition of the circulating bile acid pool. caymanchem.commdpi.com In turn, bile acids exert selective pressure on the gut microbial communities. nih.gov

Research involving analogues of this compound highlights this intricate interplay. A study in a rat model of metabolic syndrome demonstrated that administration of hyodeoxycholic acid (HDCA) profoundly modified the composition of the gut microbiome. nih.gov This alteration in the microbiota was central to the improvements observed in the metabolic abnormalities of the rats. nih.gov The gut microbiota is known to be dominated by the phyla Firmicutes and Bacteroidetes in healthy individuals. nih.govmdpi.com Changes in the relative abundance of these and other phyla, a state known as dysbiosis, are associated with metabolic diseases. racgp.org.au

The biotransformations carried out by gut bacteria include deconjugation, dehydroxylation, oxidation, and epimerization of bile acids. mdpi.com For example, the 7α-dehydroxylation of cholic acid and chenodeoxycholic acid by gut bacteria produces the major secondary bile acids deoxycholic acid and lithocholic acid, respectively. These secondary bile acids have different signaling properties at receptors like FXR and TGR5 compared to their primary precursors, thus linking the metabolic activity of the gut microbiota directly to the host's metabolic regulation. caymanchem.com

The table below illustrates the interaction between this compound analogues and the gut microbiota.

| Analogue | Model System | Effect on Gut Microbiota | Effect on Bile Acid Pool Composition | Reference |

| Hyodeoxycholic acid (HDCA) | Rat model of metabolic syndrome | Profoundly modified gut microbiome composition. | Central to altering the serum bile acid profile. | nih.gov |

| General Bile Acids | Human/Animal studies | Bile acids shape the microbial composition. | Gut microbiota transforms primary into secondary bile acids. | nih.govcaymanchem.commdpi.com |

Detoxification and Elimination of Bile Acids in Preclinical Systems

Because high concentrations of hydrophobic bile acids can be cytotoxic, the body has sophisticated detoxification and elimination pathways. plos.org These pathways involve enzymatic modifications (phase I and phase II metabolism) and transport proteins that facilitate their efflux from hepatocytes and subsequent elimination. nih.gov Research on nor-bile acid analogues, particularly 24-nor-ursodeoxycholic acid (norUDCA), has provided significant insights into these processes.

In a mouse model of sclerosing cholangitis (Mdr2-/- mice), norUDCA was shown to be superior to its parent compound, ursodeoxycholic acid, in ameliorating liver injury. nih.gov A key mechanism was the induction of detoxification and elimination routes for bile acids. nih.gov NorUDCA underwent extensive phase I (hydroxylation) and phase II (sulfation and glucuronidation) metabolism, which increases the hydrophilicity of bile acids, making them less toxic and easier to excrete. nih.gov This was accompanied by a coordinated induction of genes encoding detoxifying enzymes such as Cyp3a11 and Sult2a1, and efflux pumps like Mrp3 and Mrp4. nih.gov

Nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are activated by toxic bile acids and regulate detoxification pathways. mdpi.complos.org For instance, CAR activation in response to the accumulation of toxic hydrophobic bile acids like lithocholic acid (LCA) triggers a detoxification program. plos.org Similarly, PXR activation upregulates detoxification enzymes like CYP3A4. mdpi.com Glucuronidation, catalyzed by UGT enzymes, represents another important elimination pathway for converting hydrophobic bile acids into excretable hydrophilic metabolites. mdpi.com

The table below summarizes the findings on the role of nor-bile acid analogues in the detoxification and elimination of bile acids.

| Analogue/System | Preclinical System | Key Detoxification Mechanisms | Induced Genes/Proteins | Reference |

| 24-nor-ursodeoxycholic acid (norUDCA) | Mdr2-/- mice | Hydroxylation, Sulfation, Glucuronidation | Cyp2b10, Cyp3a11, Sult2a1, Mrp3, Mrp4 | nih.gov |

| Constitutive Androstane Receptor (CAR) | Mdr2-/- mice | Activation of detoxification program in response to toxic bile acids. | Detoxification pathway components | plos.org |

| Pregnane X Receptor (PXR) | In vitro/In vivo models | Responds to toxic bile acids to regulate detoxification. | CYP3A4 | mdpi.com |

| General Bile Acids | In vitro/In vivo models | Glucuronidation for increased hydrophilicity and excretion. | Uridine 5′-diphosphate-glucuronosyltransferases (UGTs) | mdpi.com |

Immunomodulatory and Anti Inflammatory Mechanisms of Norhyodeoxycholic Acid Analogues

Modulation of T Helper 17 (TH17) and Regulatory T Cell (Treg) Balance

A critical aspect of immune homeostasis is the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). An imbalance in the Th17/Treg ratio is implicated in the pathogenesis of various autoimmune and inflammatory diseases. currentpediatrics.com Th17 cells, characterized by the transcription factor RORγt, produce pro-inflammatory cytokines such as IL-17, IL-21, and IL-22. researchgate.net In contrast, Treg cells, which express the transcription factor Foxp3, secrete anti-inflammatory cytokines like IL-10 and TGF-β, playing a crucial role in immune suppression and maintaining self-tolerance. currentpediatrics.com

The differentiation of naive CD4+ T cells into either Th17 or Treg lineages is a tightly regulated process influenced by the cytokine environment. researchgate.net For instance, the combination of TGF-β and IL-6 promotes Th17 differentiation, while TGF-β and IL-2 favor Treg development. researchgate.net Norhyodeoxycholic acid analogues have been shown to influence this delicate balance.

Key Research Findings on Th17/Treg Modulation:

| Finding | Organism/Cell Type | Effect | Reference |

| Dysregulation of Th17/Treg balance | Human | Associated with inflammatory diseases. | |

| Th17 cell characteristics | Human/Mouse | Produce pro-inflammatory cytokines (IL-17, IL-21, IL-22). researchgate.net | |

| Treg cell characteristics | Human/Mouse | Produce anti-inflammatory cytokines (IL-10, TGF-β). | |

| Cytokine influence on differentiation | Mouse | TGF-β + IL-6 leads to Th17; TGF-β + IL-2 leads to Treg. researchgate.net |

Restriction of Glutaminolysis in Immune Cells

Glutaminolysis, the metabolic process of converting glutamine to glutamate (B1630785) and other metabolites, is crucial for the function of various immune cells, including lymphocytes and macrophages. scielo.br This pathway provides the necessary energy and biosynthetic precursors for their proliferation, differentiation, and effector functions. scielo.brdovepress.com In particular, activated T cells exhibit high rates of glutaminolysis to support their rapid clonal expansion and cytokine production. mdpi.com

The initial and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). this compound analogues have been found to interfere with this metabolic pathway. By restricting glutaminolysis, these compounds can dampen the activation and pro-inflammatory functions of immune cells. This metabolic modulation represents a key mechanism underlying their immunomodulatory effects.

Impact of Glutaminolysis on Immune Cell Function:

| Process | Role of Glutaminolysis | Consequence of Inhibition | Reference |

| T Cell Proliferation | Provides energy and biosynthetic precursors. | Reduced clonal expansion. | mdpi.com |

| Cytokine Production | Supports synthesis of inflammatory mediators. | Decreased pro-inflammatory cytokine release. | scielo.br |

| Macrophage Activity | Fuels phagocytosis and secretory functions. | Impaired macrophage effector functions. | scielo.br |

| Glutaminase (GLS) | Catalyzes the first step of glutaminolysis. | Attenuates the entire glutaminolysis pathway. |